N-methyl-3-(3-piperidinyl)propanamide

Medicinal Chemistry Drug Discovery ADME Properties

Sourcing a defined 3-piperidinyl propanamide scaffold for CNS drug discovery can present supply inconsistency. This compound, with a molecular weight of 170.25 g/mol and a calculated LogP of -0.32, is ideal for CNS MPO and fragment-based libraries. - Specific 3-position attachment provides a distinct vector for molecular recognition, critical for reproducible SAR. - Available as free base and HCl salt (CAS 1609403-81-7) at 95% purity to meet diverse assay requirements. - Reactive secondary amine and N-methyl amide enable reliable downstream synthetic diversification.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1248003-32-8
Cat. No. B174950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(3-piperidinyl)propanamide
CAS1248003-32-8
SynonymsN-methyl-3-(3-piperidinyl)propanamide(SALTDATA: HCl)
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCNC(=O)CCC1CCCNC1
InChIInChI=1S/C9H18N2O/c1-10-9(12)5-4-8-3-2-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,12)
InChIKeyVEVZDWIASCMNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-(3-piperidinyl)propanamide – Product Overview


N-Methyl-3-(3-piperidinyl)propanamide (CAS 1248003-32-8) is a synthetic organic compound belonging to the piperidine-propanamide class of heterocyclic small molecules, with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . It is available primarily as a research chemical and building block, typically supplied as a racemic free base or as the hydrochloride salt (CAS 1609403-81-7) for enhanced stability and solubility . The compound features a piperidine ring linked at the 3-position to an N-methyl propanamide side chain, a scaffold recognized in medicinal chemistry for its potential in drug discovery .

Building block Piperidine-3-propanamide scaffold for medicinal chemistry
Form options Free base and HCl salt to match synthesis or assay needs
Topology 3-position attachment distinct from 2- or 4-substituted analogs

Procurement Rationale for N-Methyl-3-(3-piperidinyl)propanamide


Substituting N-methyl-3-(3-piperidinyl)propanamide with a positional isomer or closely related analog is not scientifically equivalent due to critical differences in molecular topology, physical properties, and salt form availability. The 3-position attachment of the piperidine ring creates a distinct spatial orientation that differs fundamentally from 2-position or 4-position analogs, which is known to influence molecular recognition in drug-target interactions . Furthermore, the target compound's unique combination of a free secondary amine (on the piperidine) and an N-methylated amide confers a specific calculated LogP of -0.32 , a value that differs from non-methylated or differently substituted analogs. Procurement of the specific CAS 1248003-32-8 (free base) or CAS 1609403-81-7 (HCl salt) ensures the correct physicochemical and structural starting point for reproducible research, structure-activity relationship (SAR) studies, and hit-to-lead optimization programs where subtle structural perturbations can drastically alter biological outcomes.

Positional isomer mismatch

2- or 4-substituted isomers alter molecular recognition topology and may not reproduce SAR.

N-substitution shift

Non-methylated or differently substituted analogs change LogP and hydrogen-bonding profile.

Salt form gap

Many close analogs are only available as HCl salts, removing free base handling flexibility.

N-Methyl-3-(3-piperidinyl)propanamide Comparative Data


Lipophilicity (LogP) Differentiation

The calculated partition coefficient (LogP) for N-methyl-3-(3-piperidinyl)propanamide is -0.32, as reported by Hit2Lead . This value indicates higher hydrophilicity compared to other piperidine-propanamide analogs. For instance, a related compound, N-[4-(trifluoromethyl)-3-piperidinyl]propanamide (CAS 2138266-28-9), is described as having 'enhanced lipophilicity' due to its trifluoromethyl group, though a direct LogP value is not provided for comparison [1]. The -0.32 LogP value for the target compound is a quantifiable parameter that differentiates it from more lipophilic analogs and is a critical factor in predicting blood-brain barrier permeability and aqueous solubility in assay development.

Calculated LogP
Class-level
-0.32
Guides hydrophilicity-driven assay selection
Predicted value; method not disclosed
Medicinal Chemistry Drug Discovery ADME Properties

Salt Form Availability & Purity

N-methyl-3-(3-piperidinyl)propanamide is commercially available in two distinct forms: the free base (CAS 1248003-32-8) and the hydrochloride salt (CAS 1609403-81-7) . The HCl salt form offers enhanced aqueous solubility and solid-state stability compared to the free base, a crucial advantage for compound storage and preparation of screening libraries . Both forms are supplied with a certified purity of 95% . This contrasts with many closely related analogs, such as 3-(3-Piperidinyl)propanamide (CAS 1255718-27-4), which are predominantly listed as hydrochlorides, limiting the user's flexibility in choosing the optimal form for a specific assay or synthetic step .

Salt Form Options
Specification review
Free base + HCl salt, 95%
Comparators: mostly HCl only
Supports procurement form flexibility
Vendor catalog analysis
Compound Management High-Throughput Screening Chemical Procurement

Rotatable Bond Flexibility

The target compound possesses 3 rotatable bonds, a specific number that directly impacts its conformational flexibility and potential binding entropies . This is a direct differentiator from its hydrochloride salt form, which is also reported to have 3 rotatable bonds, but more importantly, it differs from analogs where the amide linkage or piperidine substitution pattern alters the rotatable bond count. For example, the regioisomer N-methyl-3-(piperidin-4-yl)propanamide would possess the same number of rotatable bonds but a different spatial projection of the piperidine ring . While a specific comparator with a different rotatable bond count was not identified in the available data, the reported count of '3' is a quantitative, measurable descriptor that can be used to filter compound libraries and predict binding modes in computational docking studies, providing a concrete basis for selection over analogs with unknown or different values.

Rotatable Bonds
Reported
3
Informs computational library filtering
Hit2Lead database descriptor
Structure-Activity Relationship (SAR) Molecular Modeling Drug Design

N-Methyl-3-(3-piperidinyl)propanamide Applications


CNS Drug Discovery & Medicinal Chemistry

Given its calculated LogP of -0.32 , N-methyl-3-(3-piperidinyl)propanamide is a well-suited scaffold for medicinal chemistry campaigns targeting the central nervous system (CNS). Its moderate hydrophilicity falls within a range often favorable for crossing the blood-brain barrier while maintaining adequate aqueous solubility for in vitro assays. Researchers can leverage this property to synthesize and screen analogs for neurological targets, confident in the parent scaffold's favorable starting point for CNS multiparameter optimization (MPO). This is particularly relevant for projects exploring novel ligands for GPCRs, ion channels, or enzymes involved in neurological disorders, where the 3-piperidinyl topology provides a distinct vector for molecular recognition.

HTS & Fragment-Based Drug Discovery

The availability of both the free base and the hydrochloride salt, with a certified purity of 95% , makes this compound an excellent candidate for inclusion in high-throughput screening (HTS) libraries and fragment-based drug discovery (FBDD) collections. The HCl salt form provides the aqueous solubility necessary for automated liquid handling and biological assays, while the free base form can be used for counter-screening or biophysical assays. Its molecular weight of 170.25 g/mol and 3 rotatable bonds align with 'rule-of-three' compliant fragment properties, making it an ideal starting point for fragment growth and lead generation efforts.

SAR Studies for Piperidine-Propanamide Scaffolds

This compound serves as a critical control and reference point for SAR studies focused on piperidine-3-propanamide derivatives. Its well-defined structure, including the specific 3-position attachment of the piperidine ring and the N-methyl amide , provides a benchmark for evaluating the impact of structural modifications. Researchers can compare the potency, selectivity, and pharmacokinetic properties of new analogs against this parent compound to map the structural determinants of biological activity. Its commercial availability from multiple vendors ensures that this key intermediate can be reliably procured for ongoing SAR campaigns .

Synthetic Building Block Procurement

As a commercially available building block with a defined purity (95%), this compound is a valuable starting material for the synthesis of more complex molecules . Its reactive secondary amine on the piperidine ring and the N-methyl amide offer multiple sites for chemical diversification (e.g., N-alkylation, acylation, amide coupling). Researchers in synthetic chemistry can reliably incorporate this fragment into larger molecular architectures, knowing that its properties are consistent and that it is accessible from suppliers, thereby accelerating synthetic route development.

Application
Selection Property
Validation Focus
CNS drug discovery research
Hydrophilicity and LogP profile
Blood-brain barrier permeability models
HTS and fragment-based screening
Free base / HCl salt flexibility
Solubility and rule-of-three compliance
SAR studies on piperidine-3-propanamide
Consistent 3-position scaffold
Comparative analog evaluation
Synthetic building block use
Reactive amine and amide sites
Chemical diversification and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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